1-[(8-Chloro-1-naphthyl)sulfonyl]proline
Description
Historical Context of Chiral Proline-Derived Ligands in Asymmetric Synthesis
The use of the naturally occurring amino acid L-proline as a chiral catalyst is a cornerstone of organocatalysis—a field that utilizes small organic molecules to catalyze chemical reactions. The initial pioneering work in this area dates back to the early 1970s with the Hajos–Parrish–Eder–Sauer–Wiechert reaction. researchgate.netresearchgate.net This intramolecular aldol (B89426) reaction demonstrated that L-proline could catalyze the formation of a key steroid intermediate with high enantioselectivity. researchgate.netresearchgate.net Despite its significance, this discovery remained largely a niche curiosity for several decades.
The field experienced a renaissance in 2000 when independent reports by Benjamin List and David MacMillan demonstrated the remarkable ability of L-proline and its simple derivatives to catalyze intermolecular asymmetric reactions, such as aldol and Diels-Alder reactions, with high efficiency and stereoselectivity. nih.gov This resurgence firmly established proline organocatalysis as a major pillar of asymmetric synthesis, offering a green and metal-free alternative to traditional transition-metal catalysis. researchgate.net Proline's effectiveness stems from its unique bifunctional nature; its secondary amine can form an enamine or iminium ion intermediate with a substrate, while the carboxylic acid group can act as an internal acid/base co-catalyst, orienting the reactants through a well-organized, hydrogen-bonded transition state. researchgate.netechemcom.com This dual activation mechanism is key to its ability to induce high levels of stereocontrol. researchgate.net Since these seminal studies, a vast array of proline derivatives has been developed to fine-tune reactivity and selectivity for a wide range of chemical transformations. echemcom.comhmdb.ca
Significance of Naphthylsulfonyl Moieties in Chiral Auxiliaries and Ligands
The attachment of a sulfonyl group to the proline nitrogen atom, creating a sulfonamide, significantly alters the catalyst's properties. The sulfonyl group is a strong electron-withdrawing group, which modifies the acidity of the proline's carboxylic acid and the nucleophilicity of the nitrogen atom. When the sulfonyl group incorporates a large, sterically demanding aromatic system like a naphthalene (B1677914) ring, it introduces significant steric bulk. This steric hindrance is a critical tool for controlling the facial selectivity of a reaction, effectively blocking one face of the reactive intermediate and directing an incoming reagent to the other.
The naphthylsulfonyl moiety, particularly derivatives like the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), is well-known in medicinal and biological chemistry. nih.govwikipedia.org The bulky, planar naphthalene rings can participate in π–π stacking interactions and form specific hydrogen bonds, which are crucial for chiral recognition. nih.gov In the context of a catalyst like 1-[(8-Chloro-1-naphthyl)sulfonyl]proline, the large naphthyl group creates a well-defined chiral pocket. The chlorine atom at the 8-position further enhances this steric effect due to its proximity to the sulfonyl linkage, potentially locking the naphthalene ring into a specific conformation and further restricting the possible transition states in a catalyzed reaction. This combination of steric bulk and specific non-covalent interactions makes the naphthylsulfonyl group a powerful director of stereoselectivity in asymmetric synthesis. nih.gov
Structural Elucidation Methodologies for Novel Chiral Compounds (General Principles)
Determining the precise three-dimensional structure, including the absolute stereochemistry, of a novel chiral compound is a critical task in chemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the connectivity of atoms in a molecule. One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govnih.gov For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms through bonds, revealing the complete molecular skeleton. copernicus.org The relative stereochemistry of chiral centers can often be deduced from nuclear Overhauser effect (NOE) experiments, which identify atoms that are close in space.
Mass Spectrometry (MS): This technique provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high precision. nih.gov
X-ray Crystallography: When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute configuration of all stereocenters. It is considered the definitive method for structural proof.
Chiroptical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential interaction of the molecule with left- and right-circularly polarized light. These methods are sensitive to the molecule's chirality and can be used to assign the absolute configuration, often by comparing experimental data with theoretical calculations.
| Technique | Abbreviation | Information Provided |
| Nuclear Magnetic Resonance | NMR | Atomic connectivity, chemical environment, relative stereochemistry. |
| Mass Spectrometry | MS | Molecular weight and elemental formula. |
| X-ray Crystallography | - | Unambiguous 3D structure and absolute stereochemistry. |
| Circular Dichroism | CD | Information on the absolute configuration of chiral molecules. |
Overview of Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its structure allows for a clear outline of its potential research trajectories based on established work with analogous N-sulfonylated proline derivatives.
Synthesis and Characterization: The initial research step would involve the synthesis of the compound. This is plausibly achieved via a standard nucleophilic substitution reaction between the commercially available 8-chloronaphthalene-1-sulfonyl chloride and L-proline (or D-proline) in the presence of a base to neutralize the hydrochloric acid byproduct. echemcom.commdpi.com Following synthesis, a thorough structural characterization using the methods described in section 1.3 would be performed to confirm its identity and purity.
Hypothetical Characterization Data:
| Analysis | Expected Result |
| ¹H NMR | Complex aromatic signals (naphthalene ring), distinct signals for proline ring protons, absence of N-H proton signal. |
| ¹³C NMR | Signals corresponding to aromatic carbons, sulfonyl-bearing carbon, proline carbons (including carbonyl carbon ~175 ppm). researchgate.net |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₅H₁₄ClNO₄S. |
| FT-IR | Characteristic absorption bands for C=O (carboxyl), S=O (sulfonyl), C-Cl, and aromatic C-H bonds. |
Applications in Asymmetric Catalysis: The primary research trajectory for this compound would be its evaluation as an organocatalyst in a variety of asymmetric transformations. Given its structural similarity to other N-sulfonyl proline catalysts, its potential efficacy could be explored in key reactions such as:
Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to form chiral β-hydroxy ketones.
Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.
Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov
Diels-Alder Reactions: Acting as a chiral Lewis acid catalyst to control the stereochemical outcome of cycloaddition reactions.
The research would focus on optimizing reaction conditions (solvent, temperature, catalyst loading) and evaluating the catalyst's performance in terms of yield, diastereoselectivity, and, most importantly, enantioselectivity. The bulky and electronically distinct 8-chloro-1-naphthylsulfonyl group would be expected to impart unique selectivity compared to simpler phenylsulfonyl or tosyl derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKJKJZWCBCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 8 Chloro 1 Naphthyl Sulfonyl Proline
Stereoselective Synthesis Pathways for the Core Proline Scaffold
One common approach involves the use of chiral pool starting materials, such as L-glutamic acid or L-hydroxyproline, which possess the desired stereocenter. nih.govmdpi.com These natural amino acids can be chemically transformed into the proline scaffold through a series of well-established reactions, including cyclization and functional group manipulations.
Alternatively, asymmetric catalytic methods offer a powerful strategy for the enantioselective synthesis of proline derivatives. nih.govmdpi.com For instance, catalytic asymmetric alkylation of glycine (B1666218) imine derivatives in the presence of a chiral phase-transfer catalyst can produce highly enantioenriched proline precursors. nih.gov Another approach is the use of organocatalysis, where chiral amines like prolinol silyl (B83357) ethers can catalyze the asymmetric Michael addition to α,β-unsaturated aldehydes, leading to the formation of functionalized proline derivatives with excellent enantioselectivity. mdpi.com
Functionalization Strategies for the N-Sulfonyl Group Incorporation
The incorporation of the 8-chloro-1-naphthylsulfonyl group onto the secondary amine of the proline scaffold is a key step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction between the proline nitrogen and 8-chloro-1-naphthalenesulfonyl chloride.
The sulfonylation reaction involves the formation of a sulfonamide bond. Proline, or a suitable ester derivative, acts as the nucleophile, attacking the electrophilic sulfur atom of 8-chloro-1-naphthalenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Common bases used for this purpose include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like sodium carbonate or potassium carbonate.
The general reaction is as follows:
L-Proline + 8-Chloro-1-naphthalenesulfonyl chloride → 1-[(8-Chloro-1-naphthyl)sulfonyl]proline + HCl
The yield and purity of the sulfonylation reaction are highly dependent on the reaction conditions. Several factors need to be optimized to achieve the desired outcome. The choice of solvent is critical; common solvents include dichloromethane, tetrahydrofuran, or acetonitrile. The reaction temperature can also influence the rate and selectivity of the reaction, with many sulfonylation reactions being performed at room temperature or slightly below to control exothermicity and minimize side reactions.
The stoichiometry of the reactants is another important parameter. A slight excess of the sulfonyl chloride is sometimes used to ensure complete conversion of the proline. However, a large excess should be avoided as it can lead to purification challenges. The order of addition of the reagents can also impact the reaction outcome.
Below is an interactive data table summarizing typical conditions for N-sulfonylation of proline derivatives.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes HCl byproduct, facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Stoichiometry | Proline:Sulfonyl Chloride (1:1 to 1:1.2) | Ensures complete consumption of the starting proline. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
Chiral Resolution Techniques for Enantiomeric Purity (If applicable)
If the synthesis of the proline scaffold does not yield a single enantiomer, or if a racemic starting material is used, a chiral resolution step is necessary to isolate the desired enantiomer of this compound.
One common method for the resolution of chiral carboxylic acids is the formation of diastereomeric salts with a chiral amine resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with an acid to yield the enantiomerically pure target compound.
Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be employed for the separation of enantiomers. While this method can provide very high enantiomeric purity, it is often more suitable for smaller scale preparations due to the cost and capacity of chiral columns. Dynamic kinetic resolution is another advanced technique that can be used for the efficient conversion of a racemate into a single enantiomer. nih.gov
Scale-Up Considerations in Synthetic Preparation
The transition from a laboratory-scale synthesis to a larger, multi-kilogram scale production presents several challenges that need to be addressed. researchgate.net Key considerations include the availability and cost of starting materials and reagents, the safety of the chemical processes, and the efficiency and robustness of the synthetic route.
For the synthesis of this compound, the choice of a scalable and cost-effective route for the proline scaffold is paramount. Reactions that require cryogenic temperatures or specialized equipment may not be suitable for large-scale production. Similarly, the use of expensive catalysts or reagents should be minimized.
The sulfonylation step also needs to be optimized for scale-up. Heat transfer becomes a critical factor in larger reactors, and the reaction exotherm must be carefully controlled to prevent runaway reactions. The work-up and purification procedures, such as extractions and crystallizations, need to be adapted for larger volumes. The use of chromatography for purification is generally avoided on a large scale due to its high cost and low throughput. Instead, crystallization is the preferred method for obtaining the final product with high purity.
Derivatization and Structural Modification of 1 8 Chloro 1 Naphthyl Sulfonyl Proline
Synthesis of Analogs with Modifications on the Proline Ring
The proline ring is a fundamental component of 1-[(8-chloro-1-naphthyl)sulfonyl]proline, playing a crucial role in the stereochemical outcome of the catalyzed reactions. Modifications to this ring are undertaken to fine-tune the steric and electronic properties of the catalyst, thereby influencing its interaction with substrates. Common strategies involve the introduction of substituents at various positions of the pyrrolidine (B122466) ring, which can modulate the catalyst's conformation and reactivity.
One common modification involves the introduction of substituents at the C4-position of the proline ring. For instance, the incorporation of a hydroxyl group to form 4-hydroxyproline (B1632879) derivatives can introduce an additional hydrogen-bonding site. This can lead to enhanced organization of the transition state and improved enantioselectivity in reactions such as aldol (B89426) and Mannich additions. The stereochemistry of the substituent at C4 is critical, with cis and trans isomers often leading to different levels of stereocontrol.
Another approach is the introduction of alkyl or aryl groups on the proline ring. These bulky groups can create specific steric hindrance, which can be beneficial in directing the approach of substrates and enhancing facial selectivity. For example, the synthesis of 4-aryl- or 4-alkyl-substituted proline analogs can lead to catalysts with tailored pockets for substrate binding.
The general synthetic route to these modified proline analogs typically involves the use of commercially available substituted prolines, which are then reacted with 8-chloro-1-naphthalenesulfonyl chloride under basic conditions. The reaction conditions are generally mild to preserve the stereochemical integrity of the proline derivative.
| Proline Ring Modification | Rationale for Modification | Potential Impact on Catalysis |
|---|---|---|
| 4-Hydroxy substitution (cis/trans) | Introduce additional hydrogen-bonding sites. | Enhanced transition state organization, potentially leading to higher diastereo- and enantioselectivity. |
| 4-Alkyl/Aryl substitution | Introduce steric bulk to control substrate approach. | Improved facial selectivity and enantioselectivity. |
| Fluorination (e.g., 4-fluoroproline) | Modify electronic properties and conformational preferences. | Enhanced stability and altered reactivity, potentially leading to improved catalytic performance. |
Exploration of Substituent Effects on the Naphthyl Moiety
The 8-chloro-1-naphthylsulfonyl group is a key determinant of the electronic and steric environment of the catalyst's active site. The chlorine atom at the 8-position introduces significant steric bulk, which can play a crucial role in creating a well-defined chiral pocket. Researchers have explored the effects of varying the substituents on the naphthyl ring to modulate the catalyst's performance.
Systematic studies involving the replacement of the chloro group with other substituents such as methyl, methoxy, or nitro groups have been conducted on analogous N-arylsulfonylproline catalysts. These studies have demonstrated that both the position and the electronic nature of the substituent can have a profound impact on the catalyst's efficiency and selectivity. For instance, in certain asymmetric aldol reactions, catalysts bearing electron-withdrawing groups on the aromatic ring have shown enhanced reactivity and enantioselectivity.
| Substituent at 8-position of Naphthyl Ring | Electronic Effect | Expected Impact on Catalytic Activity |
|---|---|---|
| -Cl (Chloro) | Electron-withdrawing, Sterically bulky | Provides a balance of steric hindrance and electronic activation. |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Increases acidity of sulfonamide N-H, potentially enhancing reactivity in certain reactions. |
| -OCH₃ (Methoxy) | Electron-donating | Decreases acidity of sulfonamide N-H, may alter substrate coordination. |
| -CH₃ (Methyl) | Weakly electron-donating | Slightly alters electronic properties while maintaining steric bulk. |
Preparation of Heterogeneous Catalytic Systems Incorporating this compound
To address the challenges associated with catalyst separation and recycling in homogeneous catalysis, significant efforts have been directed towards the immobilization of this compound and related catalysts onto solid supports. The development of such heterogeneous systems offers the advantages of easy recovery, reusability, and suitability for continuous flow processes.
Various solid supports have been employed for the immobilization of proline-based catalysts, including silica (B1680970), polymers, and magnetic nanoparticles. The choice of support depends on factors such as surface area, chemical stability, and mechanical properties.
One common strategy involves the covalent attachment of the catalyst to the support. This is typically achieved by first functionalizing the proline moiety of the catalyst with a linker that can react with the surface of the support. For example, the carboxylic acid group of proline can be modified to introduce an anchor group suitable for grafting onto a functionalized solid support.
Another approach is the physical adsorption or encapsulation of the catalyst within the pores of a mesoporous material. While this method is simpler, leaching of the catalyst can be a concern.
Grafting techniques are widely used to create robust heterogeneous catalysts. For silica-based supports, the surface is often functionalized with silane (B1218182) coupling agents that can then react with a modified form of the this compound catalyst. For instance, the proline's carboxylic acid can be converted to an amide that bears a terminal alkyne or azide (B81097) group, which can then be attached to a correspondingly functionalized silica surface via "click" chemistry.
Polymer-supported catalysts are also prevalent. The catalyst can be incorporated into the polymer backbone during polymerization or grafted onto a pre-formed polymer. Polystyrene and other functionalized polymers are common choices for this purpose. The flexibility of the polymer chain can sometimes allow for better catalytic activity compared to rigid inorganic supports.
Magnetic nanoparticles have emerged as an attractive support material due to their high surface area and the ease of separation using an external magnetic field. The surface of these nanoparticles can be coated with silica or a polymer and then functionalized for catalyst attachment.
| Solid Support | Immobilization Method | Advantages | Potential Challenges |
|---|---|---|---|
| Silica Gel | Covalent grafting via silanization | High surface area, thermal and mechanical stability. | Potential for reduced catalytic activity due to restricted mobility. |
| Polystyrene | Copolymerization or post-polymerization grafting | Tunable properties, good swelling in organic solvents. | Lower thermal stability compared to silica. |
| Magnetic Nanoparticles | Surface functionalization and covalent attachment | Facile separation and recovery, high surface area. | Potential for aggregation, need for surface coating to ensure stability. |
Development of Novel Chiral Co-Catalysts or Promoters Featuring the this compound Scaffold
The concept of cooperative or bifunctional catalysis, where two or more catalytic species work in concert to promote a reaction, has led to the development of highly efficient catalytic systems. The this compound scaffold is well-suited for the design of such co-catalysts or promoters due to the presence of multiple functional groups that can be independently modified.
One strategy involves the development of bifunctional catalysts where a second catalytic moiety is tethered to the this compound core. For example, a Lewis base, such as a thiourea (B124793) or an amine, can be incorporated into the catalyst structure. In such a system, the proline part could activate one substrate (e.g., via enamine formation with a ketone), while the Lewis base activates the other substrate (e.g., via hydrogen bonding to a nitroolefin). This dual activation can lead to significantly enhanced reaction rates and stereoselectivities.
Another approach is the use of this compound in combination with a metal catalyst in a synergistic fashion. The proline derivative can act as a chiral ligand for the metal, creating a chiral environment that directs the stereochemical outcome of the reaction. Alternatively, the proline catalyst and the metal catalyst can activate different components of the reaction in a cooperative catalytic cycle.
The design of these complex catalytic systems requires a deep understanding of the reaction mechanism and the roles of each catalytic component. The modular nature of the this compound scaffold allows for the systematic variation of the co-catalytic unit and the linker connecting it to the proline core, enabling the optimization of the catalyst for a specific transformation. The development of such advanced catalytic systems represents a frontier in asymmetric catalysis, with the potential to unlock new and more efficient synthetic methodologies. rsc.orgrsc.org
Application of 1 8 Chloro 1 Naphthyl Sulfonyl Proline in Asymmetric Catalysis
Role as a Chiral Ligand in Transition Metal-Catalyzed Reactions
Complexation with Metal Centers (e.g., Cu, Pd, Rh, Ir)
No specific data is available in the searched literature regarding the complexation of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline with transition metal centers.
Influence on Metal Coordination Geometry and Chirality Transfer
Without experimental or computational studies, any discussion on how this specific ligand influences metal coordination geometry and the mechanism of chirality transfer would be purely speculative.
Enantioselective Carbon-Carbon Bond Forming Reactions
Asymmetric Alkylation and Arylation Reactions
There are no published reports detailing the use of this compound as a ligand in asymmetric alkylation or arylation reactions.
Aldol (B89426) Reactions and Mannich-Type Additions
The performance of this compound in catalyzing aldol reactions or Mannich-type additions has not been documented in the available literature.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
No data could be found on the application of this compound as a chiral ligand in Diels-Alder, [3+2], or other cycloaddition reactions.
An extensive search of scientific literature and databases has been conducted to gather information on the application of the chemical compound This compound in the field of asymmetric catalysis, specifically focusing on its use in hydrogenation, reduction, oxidation, and kinetic resolution reactions.
Despite a thorough investigation, no research articles, patents, or other scholarly publications detailing the use of this compound for the specified applications were found. The search included targeted queries for its role in the catalytic hydrogenation of olefins and ketones, the enantioselective reduction of imines and aldehydes, asymmetric oxidation reactions, and kinetic resolution processes. Furthermore, no comparative studies involving this specific compound and other proline-derived chiral ligands in these contexts could be located.
The absence of available data prevents the creation of the requested article, as no detailed research findings, data tables, or specific examples of its catalytic performance can be provided. It appears that the catalytic applications of this compound in the requested areas of asymmetric catalysis have not been documented in the accessible scientific literature.
Therefore, the requested article focusing on the chemical compound “this compound” and its applications as outlined cannot be generated at this time due to the lack of available scientific information.
Mechanistic Investigations of Catalytic Pathways Involving 1 8 Chloro 1 Naphthyl Sulfonyl Proline
Reaction Kinetics and Rate-Determining Steps
Transition State Analysis in Asymmetric Inductions
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the transition states that govern stereoselectivity in asymmetric catalysis. For proline and its derivatives, the widely accepted Houk-List model proposes a transition state where the carboxylic acid group of proline plays a crucial role in stabilizing the transition state through hydrogen bonding. wikipedia.org
In the case of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline, the bulky and electronically distinct 8-chloro-1-naphthylsulfonyl group would replace the proton of the proline's secondary amine. This modification would necessitate a different model for the transition state assembly. The sulfonyl group itself can act as a hydrogen bond acceptor, and its orientation, along with the chloro-naphthyl moiety, would create a specific chiral environment around the catalytic center. DFT calculations would be essential to model the transition states for the approach of the electrophile to the enamine intermediate, identifying the lower energy pathway that leads to the observed major enantiomer. The steric hindrance imposed by the 8-chloro-1-naphthyl group would likely be a dominant factor in directing the stereochemical outcome.
Chiral Recognition Mechanisms in Substrate-Catalyst Interactions
The foundation of asymmetric catalysis lies in the ability of the chiral catalyst to differentiate between prochiral faces of a substrate or competing enantiomers. This chiral recognition is achieved through the formation of diastereomeric catalyst-substrate complexes with different energies. For proline-based catalysts, this interaction often involves the formation of a transient covalent bond (e.g., an enamine) and non-covalent interactions such as hydrogen bonding and steric repulsion. nih.gov
With this compound, the chiral recognition mechanism would be dictated by the three-dimensional structure of the catalyst-substrate adduct. The proline ring provides the primary chiral scaffold. The large 8-chloro-1-naphthylsulfonyl group would act as a "chiral wall," sterically blocking one face of the reactive intermediate and thereby directing the approach of the second substrate from the less hindered face. The chlorine atom and the aromatic system of the naphthyl group could also participate in non-covalent interactions, such as halogen bonding or π-stacking, which could further stabilize one diastereomeric transition state over the other, enhancing the enantioselectivity.
Ligand-Metal Cooperativity in Catalytic Cycles
The concept of ligand-metal cooperativity is typically associated with organometallic catalysis, where both the metal center and the ligand actively participate in bond activation. In the context of organocatalysis by a compound like this compound, this concept is not directly applicable in its traditional sense as there is no metal involved.
However, one could draw a parallel to bifunctional catalysis, where different parts of the organocatalyst molecule play distinct, cooperative roles. In proline catalysis, the amine group forms the enamine/iminium ion, while the carboxylic acid group acts as a Brønsted acid/base co-catalyst. For N-sulfonylated prolines, the sulfonyl group and the carboxylic acid could potentially engage in cooperative interactions with the substrate. For instance, the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, orienting the substrate, while the carboxylic acid group could still participate in proton transfer steps. If this catalyst were to be used as a ligand for a metal, the proline's carboxylate and potentially the sulfonyl oxygens could coordinate to the metal, opening avenues for cooperative catalytic cycles where both the organic ligand and the metal are involved in substrate activation. However, such applications for this specific compound are not documented.
Spectroscopic Probing of Active Species and Intermediates (e.g., NMR, IR, X-ray Absorption)
The direct observation and characterization of catalytic intermediates are crucial for elucidating reaction mechanisms. Spectroscopic techniques are invaluable for this purpose.
NMR Spectroscopy: In situ NMR studies have been instrumental in detecting intermediates in proline-catalyzed reactions, such as oxazolidinones and enamines, although the latter are often present in very low concentrations. For a reaction catalyzed by this compound, ¹H, ¹³C, and possibly ¹⁵N NMR could be used to monitor the reaction progress and identify signals corresponding to catalyst-substrate adducts. Techniques like Diffusion Ordered Spectroscopy (DOSY) could help to confirm the association of the catalyst with the substrate.
IR Spectroscopy: Infrared spectroscopy can be used to monitor the disappearance of starting materials (e.g., the C=O stretch of an aldehyde) and the appearance of products. It could also potentially identify changes in the S=O stretching frequencies of the sulfonyl group upon interaction with substrates, providing indirect evidence of its involvement in the catalytic cycle.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the local electronic and geometric structure of an absorbing atom. In the context of this compound, Chlorine K-edge XAS could, in principle, provide information about the electronic state of the chlorine atom and its environment, although its direct involvement in the catalytic cycle is likely minimal. Sulfur K-edge XAS would be more informative, potentially revealing changes in the sulfur's oxidation state or coordination environment if it were to interact directly with substrates or form other transient species. However, the application of XAS to study such organocatalytic systems is not common, and no such studies have been reported for this compound.
Computational and Theoretical Studies of 1 8 Chloro 1 Naphthyl Sulfonyl Proline
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-[(8-chloro-1-naphthyl)sulfonyl]proline. These calculations can provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.
Molecular Geometry: The first step in a computational study is typically a geometry optimization. For this compound, this would involve determining the most stable arrangement of its atoms in space. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. For instance, the orientation of the 8-chloro-1-naphthyl group relative to the proline ring is a critical factor in defining the catalyst's steric environment, which in turn influences its stereoselectivity.
Electronic Structure: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map, for example, would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule. This is crucial for understanding how the catalyst interacts with substrates. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Optimized Cartesian Coordinates | The x, y, z coordinates of each atom in the lowest energy conformation. | DFT (e.g., B3LYP/6-31G) |
| Bond Lengths (Å) and Angles (°) | Internuclear distances and angles between bonded atoms. | DFT (e.g., B3LYP/6-31G) |
| Dihedral Angles (°) | The torsional angles that define the 3D shape of the molecule. | DFT (e.g., B3LYP/6-31G) |
| HOMO/LUMO Energies (eV) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | DFT (e.g., B3LYP/6-31G*) |
Density Functional Theory (DFT) Studies of Catalytic Cycles
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT studies can be employed to map out the entire catalytic cycle of a reaction it catalyzes. This involves identifying the structures and energies of all reactants, intermediates, transition states, and products.
By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Furthermore, the geometries of the transition states provide crucial information about the factors that control the stereoselectivity of the reaction. For example, in a proline-catalyzed aldol (B89426) reaction, DFT could be used to model the transition state leading to the formation of the new carbon-carbon bond, explaining why one enantiomer is formed preferentially over the other.
Molecular Dynamics Simulations of Ligand-Substrate Binding
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can be used to investigate the binding of a substrate to the this compound catalyst.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms. This allows for the exploration of the conformational landscape of the catalyst-substrate complex and the identification of the most stable binding modes. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding. This information is critical for understanding the initial steps of the catalytic process.
Prediction of Enantioselectivity via Computational Modeling
One of the most valuable applications of computational modeling for a chiral catalyst like this compound is the prediction of enantioselectivity. By modeling the transition states leading to the formation of the two possible enantiomeric products, the difference in their activation energies (ΔΔG‡) can be calculated.
According to transition state theory, the enantiomeric excess (ee) of a reaction is directly related to this energy difference. A larger ΔΔG‡ corresponds to a higher enantioselectivity. Computational models can therefore be used to predict the stereochemical outcome of a reaction before it is even run in the laboratory. This predictive power is invaluable for the development of new catalytic reactions.
| Computational Method | Information Gained | Application to this compound |
|---|---|---|
| Transition State Modeling (DFT) | Geometries and energies of transition states for competing stereochemical pathways. | Calculation of the energy difference between diastereomeric transition states to predict the major enantiomer. |
| Quantitative Structure-Selectivity Relationships (QSSR) | Correlation of catalyst structural features with observed enantioselectivity. | Development of a predictive model based on a series of related catalysts. |
Design of Novel Analogs through In Silico Screening
The insights gained from computational studies can be leveraged to design novel analogs of this compound with improved catalytic activity and selectivity. This process, known as in silico screening, involves computationally evaluating a library of virtual compounds before committing to their synthesis.
For example, based on an understanding of the key catalyst-substrate interactions, new analogs with different substituents on the naphthyl ring or modifications to the proline scaffold can be proposed. Computational methods can then be used to predict the effect of these modifications on the catalyst's performance. This rational, computer-aided approach can significantly accelerate the discovery of new and improved catalysts, saving both time and resources in the laboratory.
Exploration of Biological Activities at a Molecular Level
Investigation of Protein-Ligand Interactions (e.g., Enzyme Binding Studies)
The interaction of this class of compounds with proteins, particularly enzymes, has been a subject of significant investigation. Molecular modeling and site-directed mutagenesis studies have provided insights into the binding mechanism, suggesting that compounds like NSC 87877 bind to the catalytic cleft of the SHP2 protein tyrosine phosphatase biocrick.com. This interaction is key to its inhibitory effect on the enzyme's function.
The potency of this interaction is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For NSC 87877, the IC50 values demonstrate a high affinity for SHP-1 and SHP-2.
| Enzyme | IC50 (μM) |
|---|---|
| SHP-2 | 0.318 |
| SHP-1 | 0.355 |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
Receptor Binding Profiling and Ligand Affinity
While specific receptor binding profiles for 1-[(8-Chloro-1-naphthyl)sulfonyl]proline are not extensively detailed in the available literature, the compound's primary mode of action appears to be through direct enzyme inhibition rather than classical receptor-ligand interactions. Its high affinity for protein tyrosine phosphatases, as evidenced by low micromolar and even nanomolar IC50 values for SHP-1 and SHP-2, underscores its potent and specific nature of interaction with these intracellular enzymes tocris.comrndsystems.comselleckchem.com. The affinity for SHP-1 and SHP-2 is nearly identical, suggesting a lack of selectivity between these two specific phosphatases in vitro selleckchem.com.
Characterization of Molecular Mechanisms of Action in Specific Pathways
The molecular mechanism of action for this compound class, exemplified by NSC 87877, has been elucidated in the context of specific cellular signaling pathways. A key finding is its ability to inhibit the epidermal growth factor (EGF)-induced activation of the Erk1/2 signaling pathway in HEK293 cells tocris.comrndsystems.comselleckchem.com. This pathway is crucial for cell proliferation, differentiation, and survival.
Notably, the inhibitory action is specific. NSC 87877 suppresses Erk1/2 activation mediated by a Gab1-SHP2 chimera but does not affect Erk1/2 activation induced by phorbol 12-myristate 13-acetate (PMA), which acts independently of SHP2 biocrick.comselleckchem.com. Furthermore, it does not block EGF-induced tyrosine phosphorylation of the Gab1 docking protein or the association between Gab1 and SHP2 biocrick.comselleckchem.com. This indicates that the compound specifically targets the catalytic activity of SHP2 rather than upstream signaling events.
Beyond the Erk1/2 pathway, NSC 87877 has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26) medchemexpress.com. Inhibition of DUSP26 in neuroblastoma cell lines leads to increased phosphorylation and activation of p53, a critical tumor suppressor protein biocrick.commedchemexpress.com. This, in turn, activates downstream effector proteins and induces apoptosis, highlighting a distinct molecular mechanism relevant to cancer biology biocrick.commedchemexpress.com.
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions
While detailed structure-activity relationship (SAR) studies for a broad range of analogs of this compound are not extensively published, the existing data on NSC 87877 provides foundational insights. The core structure, featuring a sulfonated naphthyl group linked to a proline-like moiety, is evidently crucial for its potent inhibitory activity against SHP-1 and SHP-2. The specificity of its interactions, particularly its ability to inhibit SHP2's catalytic activity without disrupting its binding to other proteins, suggests that the specific arrangement of the chloro, naphthyl, sulfonyl, and proline components is finely tuned for its target. Further modifications to this scaffold would be necessary to systematically probe the contributions of each structural element to binding affinity and selectivity.
Application as Molecular Probes in Biochemical Research
Given its potent and specific inhibitory activity against SHP-1 and SHP-2, compounds like NSC 87877 serve as valuable molecular probes in biochemical research. They can be utilized to investigate the physiological and pathological roles of these phosphatases in various cellular processes. For instance, by inhibiting SHP2 activity, researchers can dissect its involvement in signal transduction pathways, such as the Ras-MAPK pathway, and its role in diseases like cancer and developmental disorders. The ability of NSC 87877 to inhibit EGF-induced Erk1/2 activation provides a clear experimental tool to study the consequences of SHP2 inhibition in a controlled manner tocris.comrndsystems.comselleckchem.com.
Future Directions and Emerging Research Avenues for 1 8 Chloro 1 Naphthyl Sulfonyl Proline
Integration into Multicomponent Catalytic Systems
The integration of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline into multicomponent catalytic systems represents a promising frontier. These systems, which utilize multiple catalysts to facilitate tandem or cascade reactions in a single pot, offer significant advantages in terms of efficiency, atom economy, and the reduction of waste from intermediate purification steps. The unique steric and electronic properties conferred by the 8-chloro-1-naphthylsulfonyl group could allow for orthogonal reactivity when paired with other catalysts, such as metal complexes or other organocatalysts.
Future research will likely focus on designing synergistic catalytic ensembles where this compound acts as a chiral Brønsted acid or engages in hydrogen bonding to activate one substrate, while a partner catalyst activates another. This dual activation strategy could unlock novel transformations that are not feasible with a single catalyst.
Table 1: Potential Multicomponent Reactions Employing this compound
| Reaction Type | Role of this compound | Potential Partner Catalyst | Target Product Class |
| Asymmetric Aza-Diels-Alder/Cycloaddition | Chiral Brønsted Acid Activation of Imine | Lewis Acid (e.g., Cu(II), Zn(II)) | Chiral Piperidines |
| Enantioselective Michael/Aldol (B89426) Cascade | Enamine/Iminium Ion Formation | Transition Metal Catalyst | Highly Functionalized Cyclohexanes |
| Three-Component Asymmetric Strecker Reaction | Activation of Imine and Cyanide Source | Phase-Transfer Catalyst | Chiral α-Amino Nitriles |
Applications in Flow Chemistry and Continuous Processes
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, scalability, and process control. The application of this compound in flow chemistry is a largely unexplored but highly promising area. Immobilizing the catalyst on a solid support, such as a polymer resin or silica (B1680970) gel, would enable its use in packed-bed reactors. This setup would facilitate catalyst recycling, minimize product contamination, and allow for continuous production over extended periods.
Research in this domain will likely involve the development of robust methods for catalyst heterogenization, ensuring that the catalytic activity and stereoselectivity are maintained. The optimization of reaction parameters such as flow rate, temperature, and concentration in a continuous system will be crucial for achieving high yields and enantioselectivities.
Development of Photo- and Electrocatalytic Methodologies
The intersection of organocatalysis with photoredox and electrocatalysis has opened up new avenues for synthetic chemistry. The development of methodologies that utilize this compound in conjunction with light or electric current could enable novel stereoselective transformations that are difficult to achieve through traditional thermal methods.
For instance, the proline moiety could act as a chiral scaffold to direct the stereochemical outcome of radical reactions initiated by a photoredox catalyst. Similarly, in an electrocatalytic setup, the catalyst could be involved in proton-coupled electron transfer steps, influencing the stereoselectivity of redox reactions. Future work will aim to design integrated systems where the chiral organocatalyst and the photo- or electrochemical apparatus work in concert to achieve unprecedented levels of control over reactivity and stereochemistry.
Advanced Materials Science Applications (e.g., MOFs, COFs)
The incorporation of this compound as a building block in advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) presents an exciting opportunity for creating novel heterogeneous catalysts. By integrating the chiral catalyst directly into the framework structure, it is possible to create highly ordered, porous materials with well-defined active sites.
These chiral MOFs and COFs could exhibit enhanced catalytic activity and selectivity due to the pre-organization of catalytic sites and the controlled environment within the pores. Research in this area will focus on the synthesis and characterization of these novel materials and their application in asymmetric catalysis, separations, and chiral sensing. The robust nature of these frameworks could also make them suitable for use in demanding industrial processes.
Table 2: Potential MOF and COF Architectures with this compound
| Framework Type | Linkage Strategy | Potential Application | Key Advantages |
| MOF | Carboxylate group of proline coordinating to metal nodes | Heterogeneous asymmetric catalysis | High catalyst loading, recyclability, size-selective catalysis |
| COF | Covalent bond formation (e.g., imine condensation) | Chiral stationary phase for chromatography | High surface area, thermal stability, tunable porosity |
Exploration in Novel Stereoselective Methodologies
Beyond its established applications, this compound holds potential for pioneering new types of stereoselective reactions. The unique structural features of the catalyst could be leveraged to control challenging stereochemical outcomes, such as the synthesis of all-carbon quaternary stereocenters or the atroposelective construction of axially chiral compounds.
Future research will likely explore its use in desymmetrization reactions, remote stereocontrol, and dynamic kinetic resolutions. The development of computational models to better understand the catalyst-substrate interactions will be instrumental in predicting its efficacy in new transformations and in the rational design of next-generation catalysts with improved activity and selectivity. The exploration of unconventional reaction media, such as ionic liquids or deep eutectic solvents, could also unlock new reactivity and enhance the performance of this versatile organocatalyst.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(8-Chloro-1-naphthyl)sulfonyl]proline, and how can reaction conditions be tailored to improve yield and purity?
- Methodology :
Sulfonylation : React proline with 8-chloro-1-naphthalenesulfonyl chloride under anhydrous conditions. Use aprotic solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product .
Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and adjust stoichiometric ratios (1:1.2 proline:sulfonyl chloride) to maximize conversion .
- Key Data :
| Parameter | Optimal Condition | Purity Assessment Method |
|---|---|---|
| Solvent | Dichloromethane | TLC, NMR |
| Reaction Temperature | 0–5°C | HPLC |
| Purification | Column Chromatography | Melting Point Analysis |
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
NMR Spectroscopy : Use - and -NMR to confirm sulfonyl group integration (δ 7.5–8.5 ppm for naphthyl protons) and proline backbone conformation (δ 1.5–4.0 ppm) .
Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 382.8) and isotopic patterns consistent with chlorine .
HPLC : Utilize reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) and identify residual solvents .
- Critical Considerations :
- Ensure deuterated solvents (e.g., CDCl) are free of protonated impurities to avoid NMR signal overlap .
- Calibrate MS instruments using sulfonamide standards for accurate mass assignment .
Advanced Research Questions
Q. How can researchers design experiments to investigate the chiral configuration stability of this compound under various physiological conditions?
- Methodology :
Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to monitor enantiomeric excess (ee) over time .
Accelerated Stability Testing : Expose the compound to pH gradients (1–10), elevated temperatures (40–60°C), and enzymatic environments (e.g., proteases) to simulate physiological degradation .
Circular Dichroism (CD) : Track changes in optical activity at 220–250 nm to correlate configuration shifts with environmental stressors .
- Data Interpretation :
- Inconsistent ee values across replicates may indicate racemization hotspots; use DFT calculations to model energy barriers for chiral inversion .
Q. What strategies are recommended for resolving contradictions between computational modeling predictions and experimental binding affinity data for sulfonated proline derivatives?
- Methodology :
Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with crystallographic data from structurally analogous sulfonamides .
Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental K values, ensuring buffer conditions match computational solvation models .
Error Analysis : Quantify force field inaccuracies (e.g., AMBER vs. CHARMM) by comparing predicted vs. observed ligand-protein hydrogen bonds .
- Case Study :
- If simulations overestimate binding affinity, re-evaluate protonation states of sulfonyl groups under assay pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
